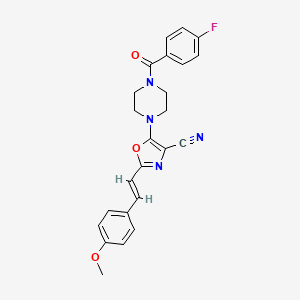

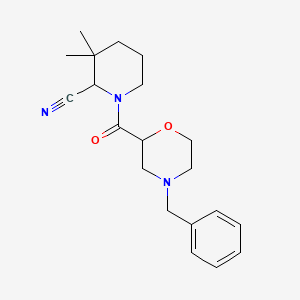

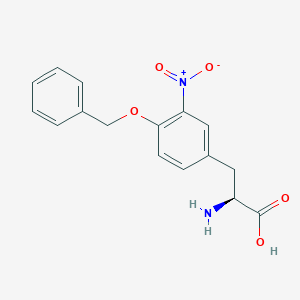

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan and thiazepane derivatives often involves photoinduced direct oxidative annulation processes or reactions with α,β-unsaturated esters and 1,2-amino thiols. For instance, a study demonstrates the synthesis of highly functionalized polyheterocyclic ethanones through a photoinduced process without the need for transition metals or oxidants, highlighting a method that could potentially apply to our compound of interest (Zhang et al., 2017). Additionally, the efficient synthesis of 1,4-thiazepanes from α,β-unsaturated esters and 1,2-amino thiols offers a pathway that could be relevant for synthesizing compounds with thiazepane rings (Pandey et al., 2020).

Scientific Research Applications

Synthesis and Chemical Analysis

1-(Furan-2-yl)ethanone, a related compound, has been explored for its role in synthesizing novel furan appended benzothiazepine derivatives. These derivatives demonstrate significant VRV-PL-8a and H+/K+ ATPase inhibitor properties, suggesting potential for treating inflammatory-related disorders. The synthesis process involves converting 1-(furan-2-yl)ethanone into chalcones, followed by reactions under acidic conditions, showcasing a method for creating compounds with potential therapeutic applications (Lokeshwari et al., 2017).

Catalytic Applications

The catalytic reduction of biomass-derived furanic compounds with hydrogen over heterogeneous catalysts is another critical area of research. This process, involving furfural and 5-hydroxymethylfurfural (HMF), highlights the utility of furan derivatives in biorefinery, offering pathways to produce valuable chemicals and fuels from biomass. Such research underscores the compound's role in advancing sustainable chemical processes (Nakagawa et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have also been explored in the enzymatic synthesis of biobased polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a building block. This work presents an environmentally friendly approach to producing furan-based polyesters, demonstrating the compound's potential in developing sustainable materials. The enzymatic polymerization process offers a novel route to synthesize biobased polymers with significant applications in various industries (Jiang et al., 2014).

Anti-Inflammatory and Antitubercular Agents

Research into 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, part of a broader class of compounds related to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone, has shown significant anti-inflammatory and antitubercular properties. Such studies highlight the potential pharmaceutical applications of furan derivatives, providing a foundation for developing new drugs to treat various conditions (Chen et al., 2006).

properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-5-2-3-6-15(14)22-13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-21-16/h2-7,11,17H,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCZBOBKRLZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)